(R)-Bicalutamide (1S)-Camphanic Acid Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

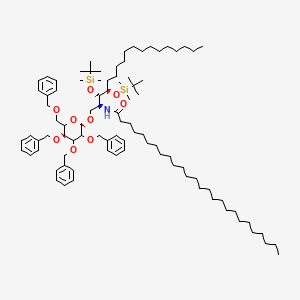

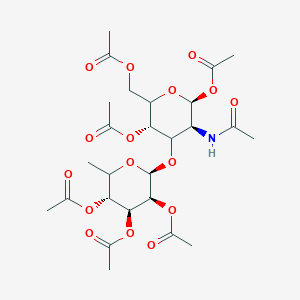

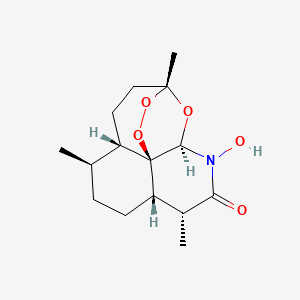

(R)-Bicalutamide (1S)-Camphanic Acid Ester is a useful research compound. Its molecular formula is C₂₈H₂₆F₄N₂O₇S and its molecular weight is 610.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Efficacy and Mechanisms in Prostate Cancer Treatment

Bicalutamide has been extensively studied for its role in prostate cancer treatment. It functions as a potent antiandrogen, inactivating androgen-regulated prostate cell growth, leading to apoptosis and inhibition of prostate cancer growth. Bicalutamide is administered orally and has been evaluated in numerous clinical trials for its efficacy as monotherapy or in combination with other therapies such as luteinizing hormone-releasing hormone (LHRH) analogs.

A key study summarized the worldwide activity and safety of Bicalutamide, highlighting its potent antiandrogen properties, consistent plasma half-life, and demonstrated activity in prostate cancer alongside an excellent safety profile. This review established Bicalutamide's efficacy in both monotherapy and combination settings, noting its better tolerability compared to other antiandrogens like flutamide (Kolvenbag & Blackledge, 1996).

Another comprehensive review focused on Bicalutamide 150mg, detailing its use in locally advanced prostate cancer. This analysis reinforced Bicalutamide's role in offering disease-free survival benefits and highlighted its general tolerability. The review suggested that Bicalutamide should be considered as an alternative to hormonal therapies for men with locally advanced prostate cancer, especially those seeking to maintain an active lifestyle (Wellington & Keam, 2006).

Wirkmechanismus

Target of Action

Esters, in general, are known to undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule .

Mode of Action

The mode of action of esters, including “®-Bicalutamide (1S)-Camphanic Acid Ester”, involves a typical nucleophilic acyl substitution pathway. In this process, a hydroxide ion acts as the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate. The loss of an alkoxide ion then gives a carboxylic acid, which is deprotonated to give the carboxylate ion .

Biochemical Pathways

The biochemical pathways affected by the action of esters involve the hydrolysis of the ester group. This process can lead to the production of carboxylic acids and alcohols

Pharmacokinetics

The hydrolysis of esters can impact their bioavailability, as it can lead to the formation of different compounds with potentially different pharmacokinetic properties .

Result of Action

The result of the action of “®-Bicalutamide (1S)-Camphanic Acid Ester” would be the formation of a carboxylic acid and an alcohol through the process of hydrolysis

Action Environment

The action of “®-Bicalutamide (1S)-Camphanic Acid Ester”, like other esters, can be influenced by environmental factors. For instance, the presence of a dilute acid can act as a catalyst for the hydrolysis of the ester . Additionally, factors such as temperature and the presence of water can also influence the rate and extent of ester hydrolysis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWAADSTULBRZ-QLLQDVQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O[C@@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

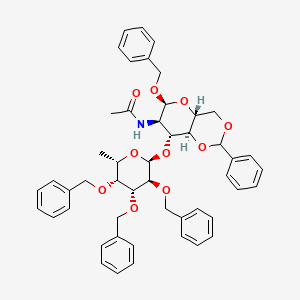

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

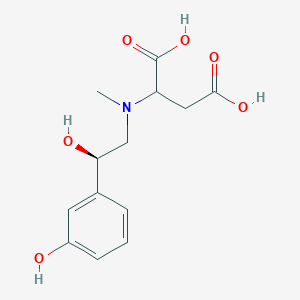

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

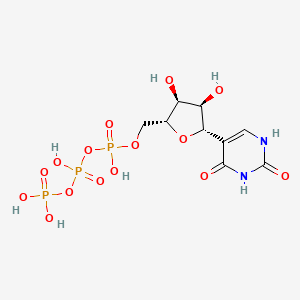

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)